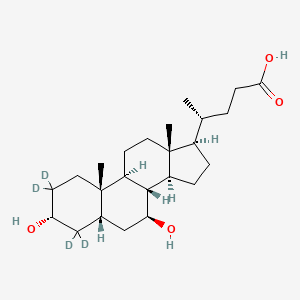
Ursodeoxycholic-2,2,4,4-D4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ウルソデオキシコール酸-d4は、ケノデオキシコール酸のエピメリ化によって生成される二次胆汁酸であるウルソデオキシコール酸の重水素化された形態です。ウルソデオキシコール酸は、ヒト胆汁酸プールの少量を構成する天然の胆汁酸です。 ウルソデオキシコール酸は、数十年にわたって肝疾患の治療に用いられており、他の胆汁酸と比較して親水性が高く、毒性が低いことが知られています .
準備方法
合成経路と反応条件
ウルソデオキシコール酸-d4は、7α-および7β-ヒドロキシステロイドデヒドロゲナーゼを用いたケノデオキシコール酸のエピメリ化によって合成できます。これらの酵素は、生体転換プロセスにおける重要な生体触媒です。 これらの酵素は大腸菌BL21で異種発現されており、酵素的合成の影響は、質量分析、赤外スペクトル、NMRを使用して調査されています .
別の方法には、7-ケトンリトコール酸の電気還元が含まれます。このプロセスでは、電気還元中に立体選択性添加剤としてジメチルスルホキシド、ジメチルホルムアミド、N-メチル-2-ピロリドンが使用されます。 電気分解システムは、ウルソデオキシコール酸の高い転換率と収率を実現します .
工業生産方法
ケノデオキシコール酸からのウルソデオキシコール酸の大規模生産には、7α-および7β-ヒドロキシステロイドデヒドロゲナーゼの使用が含まれます。これらの酵素は500L発酵槽で生産され、プロセスの工業的応用が可能になります。 この生産プロセスは、従来の化学合成方法と比較して、高い効率と環境への配慮を特徴としています .
化学反応の分析
反応の種類
ウルソデオキシコール酸-d4は、以下を含むさまざまな化学反応を起こします。
酸化: 7-ケトン誘導体を形成するために酸化することができます。
還元: 7-ケトンリトコール酸のウルソデオキシコール酸への電気還元。
置換: さまざまな試薬との置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 電気還元では、ジメチルスルホキシド、ジメチルホルムアミド、N-メチル-2-ピロリドンが添加剤として使用されます。
置換: 水酸化ナトリウムや塩酸などの試薬が一般的に使用されます。
形成される主な生成物
酸化: 7-ケトン誘導体。
還元: ウルソデオキシコール酸。
置換: さまざまな置換胆汁酸。
科学研究への応用
ウルソデオキシコール酸-d4は、ガスクロマトグラフィーまたは液体クロマトグラフィー-質量分析法によるウルソデオキシコール酸の定量のための内部標準として使用されます。 また、胆汁酸代謝、疾患との関連、バイオマーカー評価の研究にも使用されています .
医学では、ウルソデオキシコール酸は、原発性胆汁性胆管炎、胆石、その他の肝臓関連疾患の治療に使用されます。 ラット初代肝細胞におけるデオキシコール酸またはエタノールによって誘導されるアポトーシスの阻害に効果があることが示されています .
科学的研究の応用
Ursodeoxycholic acid-d4 is used as an internal standard for the quantification of ursodeoxycholic acid by gas chromatography or liquid chromatography-mass spectrometry. It is also used in the study of bile acid metabolism, disease linkage, and biomarker assessment .
In medicine, ursodeoxycholic acid is used to treat primary biliary cirrhosis, gallstones, and other liver-related diseases. It has been shown to inhibit apoptosis induced by deoxycholic acid or ethanol in primary rat hepatocytes .
作用機序
ウルソデオキシコール酸は、いくつかの機序を通じてその効果を発揮します。
胆管細胞の保護: 混合リン脂質リッチミセルの組成を調節し、胆汁酸の細胞毒性を低下させることにより、疎水性胆汁酸の細胞毒性から胆管細胞を保護します.
肝胆汁分泌の促進: カルシウム依存性およびタンパク質キナーゼC-α依存性機序を介して肝胆汁分泌を促進し、肝細胞の毛細胆管膜へのトランスポーター分子の挿入をもたらします.
アポトーシスの阻害: ミトコンドリアポアの形成やデスレセプターの膜への動員を阻害することにより、胆汁酸誘導性アポトーシスを阻害します.
類似の化合物との比較
類似の化合物
ケノデオキシコール酸: ウルソデオキシコール酸を形成するためにエピメリ化される一次胆汁酸。
リトコール酸: ヒト肝ミクロソームにおけるウルソデオキシコール酸の代謝産物。
タウロコール酸: ウルソデオキシコール酸と比較して親水性の低い別の胆汁酸
独自性
ウルソデオキシコール酸は、他の胆汁酸と比較して親水性が高く、毒性が低いことが特徴です。 コール酸やケノデオキシコール酸よりも毒性が低く、数十年にわたって肝疾患の治療に用いられています .
類似化合物との比較
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid that is epimerized to form ursodeoxycholic acid.
Lithocholic Acid: A metabolite of ursodeoxycholic acid in human liver microsomes.
Taurocholic Acid: Another bile acid that is less hydrophilic compared to ursodeoxycholic acid
Uniqueness
Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids. It is less toxic than cholic acid or chenodeoxycholic acid and has been used for decades in the treatment of liver diseases .
生物活性
Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterated form of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties in various liver and gastrointestinal disorders. This article explores the biological activity of UDCA-D4, focusing on its mechanisms of action, clinical applications, and research findings.
Overview of Ursodeoxycholic Acid
UDCA-D4 exerts its biological effects through several mechanisms:
- Cytoprotection : UDCA-D4 protects hepatocytes and cholangiocytes from bile acid-induced damage by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and preserves mitochondrial function .
- Choleretic Effect : UDCA-D4 promotes bile flow by inducing the secretion of bile acids and altering the composition of the bile acid pool. This effect is essential in treating cholestasis-related conditions .
- Immunomodulation : The compound has been shown to modulate immune responses in the liver, reducing the expression of major histocompatibility complex class I antigens, which can lead to immune-mediated hepatic injury .
Clinical Applications
UDCA has been widely studied for its therapeutic effects in various conditions:
- Chronic Liver Diseases : Clinical studies indicate that UDCA improves biochemical markers in conditions such as primary biliary cholangitis and primary sclerosing cholangitis. Its cytoprotective effects are particularly beneficial in chronic cholestatic liver diseases .
- Barrett's Esophagus : A pilot clinical study demonstrated that high-dose UDCA treatment improved gastric bile acid composition in patients with Barrett's esophagus but did not significantly alter markers of oxidative DNA damage or cell proliferation .
- Clostridium difficile Infections : Research has shown that UDCA inhibits the growth of C. difficile in vitro, suggesting potential applications in gastrointestinal infections .
Case Study 1: Barrett's Esophagus
A study involving 29 patients with Barrett's esophagus treated with UDCA at doses of 13–15 mg/kg/day for six months revealed significant changes in gastric bile acid composition. However, markers for oxidative DNA damage remained unchanged post-treatment .
Case Study 2: Niemann-Pick Type C Disease
In a case series focusing on Niemann-Pick type C disease, UDCA was found to improve liver dysfunction and restore suppressed liver function tests, indicating its potential role in metabolic disorders .
Research Findings
Recent studies have highlighted various aspects of UDCA-D4's biological activity:
特性
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-QGCKUCIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-46-7 |
Source


|
| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














